Cas no 128794-94-5 (Mycophenolate mofetil)

マイコフェノール酸モフェチル(Mycophenolate Mofetil)は、免疫抑制剤として開発されたプロドラッグであり、活性代謝物であるマイコフェノール酸(MPA)に体内で変換されます。主に臓器移植後の拒絶反応抑制や自己免疫疾患の治療に用いられ、選択的にイノシン一リン酸脱水素酵素(IMPDH)を阻害することで、T細胞やB細胞の増殖を抑制します。他の免疫抑制剤と比較して、骨髄抑制や肝毒性が少ないことが特徴で、治療効果と安全性のバランスに優れています。また、経口投与可能な剤形も利用可能であり、患者のQOL向上に寄与します。

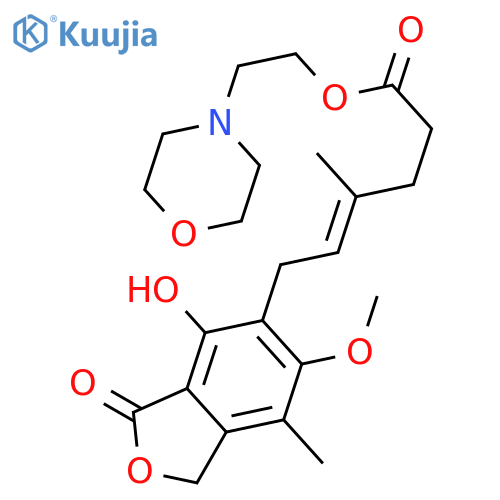

Mycophenolate mofetil structure

商品名:Mycophenolate mofetil

Mycophenolate mofetil 化学的及び物理的性質

名前と識別子

-

- (E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate

- AKOS 92025

- 4-HEXENOIC ACID,6-(1,3-DIHYDRO-4-HYDROXY-6-METHOXY-7-METHYL-3-OXO-5-ISOBENZOFURANYL)-4-METHYL-,2-(4-MORPHOLINYL)ETHYL ESTER

- MMF

- 2-Morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-methyl-hex-4-enoate

- Mycophenolate Mofetil(MMF)

- 6-[(7-hydroxy-5-methoxy-4-methyl-1-oxo-3h-isobenzofuran-6-yl)]-4-methyl-hex-4-enoic acid 2-morpholinoethyl ester

- Macophenolate Mofetil

- MycophenolicAcid-2-(4-Morpholinyl)ethylEster

- Mycophenolate

- Mycophenolate Mofeti

- Mycophenolate mofetil

- (E)-2-morpholinoethyl 6-(4-hydro

- 2-morpholin-4-ylethyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoate

- 6-((7-hydroxy-5-methoxy-4-methyl-1-oxo-3h-isobenzofuran-6-yl))-4-methyl-hex-4-enoic acid 2-morpholinoethyl ester

- Linfonex

- MYCOPHENALATE MOFETIL

- MYCOPHENOLATE MOFETIL(CELLCEPT)

- MYCOPHENOLATE MOFITILE

- RS 61443

- TM-MMF

- (4E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid 2-(4-morpholinyl)ethyl ester

- (E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic Acid 2-(4-Morpholinyl)ethyl Ester

- 2-(4-Morpholinyl)ethyl (E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate

- Nsc724229

- MYCOPHENLATE MOFETIL

- Mofetil mycophenolate

- CellCept

- Munoloc

- Mycophenolic acid morpholinoethyl ester

- Mycophenylate mofetil

- Mycophenolatemofetil

- Cellcept (TN)

- 2-Morpholinoethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-5-phthalanyl)-4-methyl-4-hexenoate

- C23H31NO7

- Mycophenolate mofetil (CellCept)

- 9242ECW6R0

- 2-(morpholin-4-yl)ethyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoa

- Mycophenolate mofetil (USAN:USP)

- Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)- 4-methylhex-4-enoate

- NS00006994

- MYCOPHENOLATE MOFETIL (USP MONOGRAPH)

- NCGC00159459-04

- NSC 724229

- 2-morpholin-4-ylethyl (E)-6-(6-methoxy-7-methyl-4-oxidanyl-3-oxidanylidene-1H-2-benzofuran-5-yl)-4-methyl-hex-4-enoate

- DTXCID103340

- MYCOPHENOLATE MOFETIL [HSDB]

- Myfenax

- AB01274794-01

- HSDB 7436

- MLS003915627

- 4-Hexenoic acid,3-dihydro-4-hydroxy-6-methoxy-7-methyl -3-oxo-5-isobenzofuranyl)-4-methyl-, 2-(4-morpholinyl)ethyl ester, (4E)

- 2-morpholin-4-ylethyl (4E)-6-[4-hydroxy-7-methyl-6-(methyloxy)-3-oxo-1,3-dihydro-2-benzofuran-5-yl]-4-methylhex-4-enoate

- MYCOPHENOLATE MOFETIL [EMA EPAR]

- Mycophenolate mofetil (JAN/USP)

- SMR002544686

- Mycophenolate mofetil, >=98% (HPLC)

- 2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate

- MMF CellCept(TM)

- Z2568665233

- MYCOPHENOLATE MOFETIL [VANDF]

- SR-05000001485-1

- MYCOPHENOLATE MOFETIL [ORANGE BOOK]

- mycophenolate-mofetil

- Pharmakon1600-01504567

- NSC758905

- Mycophenolate mofetil, European Pharmacopoeia (EP) Reference Standard

- Mycophenolatmofetil

- 6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid 2-(4-morpholinyl)ethyl ester

- s1501

- KS-1209

- MYCOPHENOLATE MOFETIL (EP MONOGRAPH)

- GTPL6831

- 140401-05-4

- Mycophenolate mofetil Teva

- M2387

- MYCOPHENOLATE MOFETIL (USP-RS)

- Q-101316

- Mycophenolate mofetil [USAN:USP]

- BM164622

- MLS004774133

- A803280

- ME-MPA

- C07908

- MYCOPHENOLATE MOFETIL [WHO-DD]

- Arzip

- MYCOPHENOLATE MOFETIL [EP MONOGRAPH]

- Mycophenolate mofetil for peak identification, European Pharmacopoeia (EP) Reference Standard

- BDBM50248299

- (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-methyl-4-hexenoic acid 2-(4-morpholinyl)ethyl ester

- MYCOPHENOLIC ACID 2-(4-MORPHOLINYL)ETHYL ESTER

- SR-05000001485

- 2-(4-morpholinyl)ethyl ester

- NCGC00159459-02

- UNII-9242ECW6R0

- LS-15013

- NSC-758905

- NSC 758905

- J-005626

- morpholinoethyl (E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate

- MYCOPHENOLATE MOFETIL [JAN]

- Morpholinoethyl E-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate

- SCHEMBL4195

- SW219893-1

- 128794-94-5

- DB00688

- NCGC00159459-03

- (1s,3r,4s)-2-amino-9-[4-(benzyloxy)-3-(benzyloxymethyl)-2-methylidene-cyclopentyl]-3h-purin-6-one

- CHEBI:93612

- MYCOPHENOLIC ACID 2-(4-MORPHOLINYL)ETHYL ESTER [MI]

- Tox21_111686_1

- AB01274794-02

- Mofetil, Mycophenolate

- EN300-1705962

- RTGDFNSFWBGLEC-SYZQJQIISA-N

- CHEMBL1456

- AB01274794_03

- 2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate

- MLS006011929

- 4-Hexenoic acid, 6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-, 2-(4-morpholinyl)ethyl ester, (4E)-

- Mycophenolate mofetil 100 microg/mL in Acetonitrile

- W18801

- MYCOPHENOLATE MOFETIL [USP MONOGRAPH]

- Mycophenolate mofetil, United States Pharmacopeia (USP) Reference Standard

- CCG-213315

- Mycophenolate Mofetil, Pharmaceutical Secondary Standard; Certified Reference Material

- NSC-724229

- BCP9000969

- RS-61443

- MYCOPHENOLATE MOFETIL [MART.]

- A888971

- 2-(morpholin-4-yl)ethyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoate

- D00752

- 2-morpholinoethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate

- SR-05000001485-2

- Tox21_111686

- A805863

- 2-(4-MORPHOLINO)ETHYL (E)-6-(1,3-DIHYDRO-4-HYDROXY-6-METHOXY-7-METHYL)-3-OXO-5-ISOBENZOFURANYL)-4-METHYL-4-HEXENOATE

- AKOS005720900

- BRD-K92428153-001-01-0

- MYCOPHENOLATE MOFETIL [USP-RS]

- MYCOPHENOLATE MOFETIL (MART.)

- SMR004703518

- RS61443

- MFCD00867568

- 4-Hexenoic acid, 6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-, 2-(4-morpholinyl)ethyl ester, (E)-

- HY-B0199

- myclausen

- CAS-128794-94-5

- CHEBI:8764

- HMS2090A03

- DTXSID3023340

- AB01274794_04

- SCHEMBL218782

- Morpholinoethyl E-6-(1,3-dihydro-4-hydroxy-6-methoxy-7methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate

- Q4567614

- Mycophenolate mofetil [USAN]

- 115007-34-6

- Mycophenolate mofetil for peak identification

- AC-1562

- 2-morpholinoethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-methyl-hex-4-enoate

- R-99

- 2-morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-methyl-hex-4-enoate

- 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-m

- (4E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid 2-morpholin-4-ylethyl ester

- 2-Morpholinoethyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-5-phthalanyl)-4-methyl-4-hexenoate

- (E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-m

- BRD-K92428153-001-04-4

- BRD-K92428153-001-05-1

- MYHIBBIN

- STL146382

- ALBB-027273

- BBL029073

- SBI-0653417.0001

-

- MDL: MFCD00867568

- インチ: 1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+

- InChIKey: RTGDFNSFWBGLEC-SYZQJQIISA-N

- ほほえんだ: O1C([H])([H])C([H])([H])N(C([H])([H])C([H])([H])OC(C([H])([H])C([H])([H])/C(/C([H])([H])[H])=C(\[H])/C([H])([H])C2C(=C3C(=O)OC([H])([H])C3=C(C([H])([H])[H])C=2OC([H])([H])[H])O[H])=O)C([H])([H])C1([H])[H]

計算された属性

- せいみつぶんしりょう: 433.21000

- どういたいしつりょう: 433.21005233g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 31

- 回転可能化学結合数: 10

- 複雑さ: 646

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 94.5

- 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

- 密度みつど: 1.2220

- ゆうかいてん: 94.0 to 98.0 deg-C

- ふってん: 637.6±55.0 °C(Predicted)

- ようかいど: DMSO: ≥15mg/mL

- PSA: 94.53000

- LogP: 2.46190

- 酸性度係数(pKa): 5.6(at 25℃)

- マーカー: 6327

Mycophenolate mofetil セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Warning

- 危害声明: H302-H351-H360

- 警告文: P201-P202-P264-P270-P280-P301+P312+P330-P308+P313-P405-P501

- 危険物輸送番号:UN 3077 9 / PGIII

- WGKドイツ:3

- 危険カテゴリコード: 22

- セキュリティの説明: S22

- RTECS番号:MP7746700

-

危険物標識:

- リスク用語:R22

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Mycophenolate mofetil 税関データ

- 税関コード:29349990

Mycophenolate mofetil 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6293-200 mg |

Mycophenolate Mofetil |

128794-94-5 | 98.27% | 200mg |

¥1428.00 | 2022-04-26 | |

| TRC | M831450-1g |

Mycophenolate Mofetil |

128794-94-5 | 1g |

$ 644.00 | 2023-09-06 | ||

| ChemScence | CS-2135-200mg |

Mycophenolate Mofetil |

128794-94-5 | 99.68% | 200mg |

$125.0 | 2022-04-28 | |

| ChemScence | CS-2135-1g |

Mycophenolate Mofetil |

128794-94-5 | 99.68% | 1g |

$317.0 | 2022-04-28 | |

| Chemenu | CM157447-5g |

(E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate |

128794-94-5 | 98% | 5g |

$153 | 2022-12-28 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030959-250mg |

Mycophenolate mofetil |

128794-94-5 | 98% | 250mg |

¥127 | 2024-05-26 | |

| abcr | AB173362-250 mg |

Mycophenolate mofetil, 98%; . |

128794-94-5 | 98% | 250MG |

€92.90 | 2022-06-11 | |

| eNovation Chemicals LLC | D491500-1g |

Mycophenolate Mofetil |

128794-94-5 | 98% | 1g |

$138 | 2024-05-24 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6293-500 mg |

Mycophenolate Mofetil |

128794-94-5 | 98.27% | 500MG |

¥2553.00 | 2022-04-26 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11470-200mg |

Mycophenolate Mofetil |

128794-94-5 | 98% | 200mg |

¥1470.00 | 2023-09-09 |

Mycophenolate mofetil サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:128794-94-5)吗替麦考酚酯

注文番号:LE26657783

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:56

価格 ($):discuss personally

Mycophenolate mofetil 関連文献

-

Johannes S?llner,Paul Mayer,Andreas Heinzel,Raul Fechete,Christian Siehs,Rainer Oberbauer,Bernd Mayer Mol. BioSyst. 2012 8 3197

-

Nicoló Milani,Neil Parrott,Daniela Ortiz Franyuti,Patricio Godoy,Aleksandra Galetin,Michael Gertz,Stephen Fowler Lab Chip 2022 22 2853

-

Samantha Stone,David J. Newman,Steven L. Colletti,Derek S. Tan Nat. Prod. Rep. 2022 39 20

-

Fang-Fang Duan,Ying Gao,Jun-Jun Liu,Lin Liu,Xiao-Gang Peng,Han-Li Ruan Org. Chem. Front. 2021 8 7015

-

Muhrez Kienana,Nadal-Desbarats Lydie,Halimi Jean-Michel,Dieme Binta,Büchler Matthias,Emond Patrick,Blasco Hélène,Le Guellec Chantal Mol. BioSyst. 2015 11 2493

128794-94-5 (Mycophenolate mofetil) 関連製品

- 224052-51-1(Mycophenolate Mofetil N-Oxide (EP Impurity G))

- 1094322-91-4(1-[2-(4-Morpholinyl)ethoxy])

- 1322681-36-6(O-Desmethyl Mycophenolate Mofetil(Impurity A))

- 115007-34-6(Mycophenolate mofetil)

- 1322681-37-7(O-Methyl Mycophenolate Mofetil (EP Impurity D))

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 2230780-65-9(IL-17A antagonist 3)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:128794-94-5)Mycophenolate mofetil

清らかである:99%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:128794-94-5)Mycophenolate mofetil

清らかである:99%

はかる:100g

価格 ($):202.0